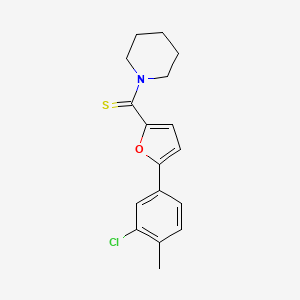

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

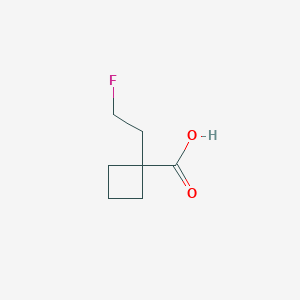

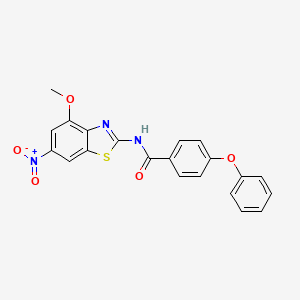

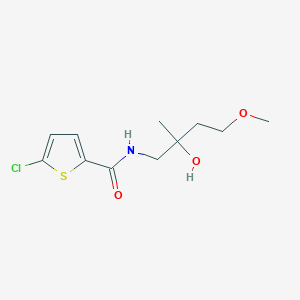

The compound "N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide" belongs to a class of organic molecules that may exhibit various biological activities due to their complex molecular structure. This structure involves a benzothiazole moiety, which is a heterocyclic compound containing both sulfur and nitrogen, often contributing to the compound's reactivity and properties.

Synthesis Analysis

The synthesis of complex organic compounds involving benzothiazole moieties typically requires multi-step reactions that might include nitration, methoxylation, and amide formation. For instance, compounds such as benzo[d]thiazol derivatives have been synthesized and investigated for their potential biological activities, indicating the versatility of synthesis strategies for such molecules (Qing‐Hao Jin et al., 2019).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including those with nitro and methoxy substituents, significantly impacts their chemical and physical properties. Techniques such as high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) can be used to analyze these compounds, providing insights into their structural characteristics and behavior in biological systems (X. Ye et al., 2005).

Chemical Reactions and Properties

The presence of nitro and methoxy groups in the molecular structure suggests that these compounds could undergo various chemical reactions, such as reduction, oxidation, and hydrolysis, affecting their chemical behavior and interaction with biological targets. The study of their metabolic fate, including the identification of urinary metabolites, sheds light on how these compounds are processed in the body and their potential biological effects (T. Murata & I. Yamamoto, 1970).

Wissenschaftliche Forschungsanwendungen

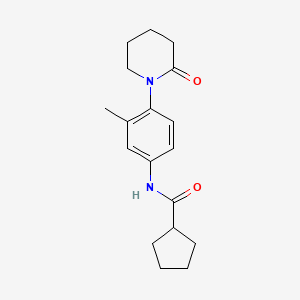

Vasorelaxant and Antihypertensive Effects

Benzothiazole derivatives have shown significant biological activities, including vasorelaxant effects and potential antihypertensive properties. For example, a study on benzo[d]imidazole derivatives, which share structural similarities with benzothiazoles, demonstrated their vasorelaxant activity and potential antihypertensive effects in spontaneously hypertensive rats. These compounds exhibited a concentration-dependent vasorelaxant effect, highlighting their potential for cardiovascular disease treatment (Navarrete-Vázquez et al., 2010).

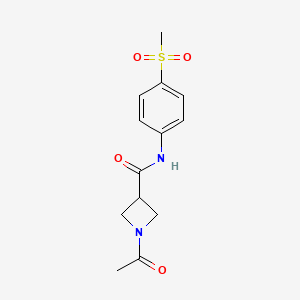

Antibacterial Activity

Methoxy substituted benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity, particularly against Pseudomonas aeruginosa, a known pathogen responsible for nosocomial infections. These studies reveal the potential of benzothiazole derivatives as antibacterial agents, with some compounds showing potent activity at various concentrations (Gupta, 2018).

Anticonvulsant Agents

Derivatives similar in functionality have been explored for their potential as anticonvulsant agents. For instance, 4-thiazolidinone derivatives have been synthesized and evaluated for their anticonvulsant activity, indicating the therapeutic potential of such compounds in treating convulsive disorders (Faizi et al., 2017).

Corrosion Inhibition

Compounds featuring nitro and methoxy substituents have been studied for their role as corrosion inhibitors, particularly for protecting mild steel in acidic environments. The presence of these functional groups affects the inhibition efficiency, showcasing the importance of molecular structure in the corrosion inhibition process (Mishra et al., 2018).

Optical, Thermal, and Biological Studies

Benzothiazole derivatives have been synthesized and characterized for their optical, thermal, biological, and nonlinear optical (NLO) properties. Such studies contribute to the understanding of the material properties of these compounds and their potential applications in various fields (Prabukanthan et al., 2020).

Eigenschaften

IUPAC Name |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5S/c1-28-17-11-14(24(26)27)12-18-19(17)22-21(30-18)23-20(25)13-7-9-16(10-8-13)29-15-5-3-2-4-6-15/h2-12H,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDWQDODQSNXBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B2485385.png)

![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2485388.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485397.png)

![4-(ethylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2485398.png)

![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)

![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2485405.png)